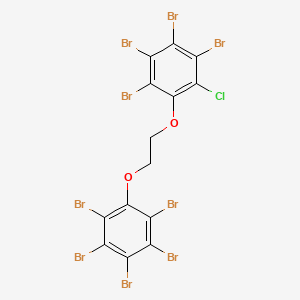
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane is a brominated flame retardant known for its high efficiency in reducing the flammability of various materials. This compound is characterized by its complex molecular structure, which includes multiple bromine atoms, making it highly effective in inhibiting combustion processes.
Preparation Methods
The synthesis of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane typically involves the bromination of phenoxyethane derivatives. The reaction conditions often require the presence of a brominating agent such as bromine or a bromine-containing compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps like:
Bromination: Introduction of bromine atoms into the phenoxyethane structure.
Purification: Removal of by-products and unreacted starting materials.
Crystallization: Formation of the final product in a pure crystalline form.
Chemical Reactions Analysis
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated phenoxyethane derivatives with different oxidation states.
Reduction: Reduction reactions may involve the removal of bromine atoms, resulting in less brominated compounds.
Substitution: Halogen exchange reactions where bromine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane has several scientific research applications:
Chemistry: Used as a flame retardant additive in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, electronics, and construction materials.
Mechanism of Action
The flame-retardant properties of 1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the combustion process, thereby reducing flammability. The molecular targets include the free radicals involved in the combustion chain reactions.
Comparison with Similar Compounds
1-Pentabromophenoxy-2-tetrabromochlorophenoxyethane can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant with similar applications but different molecular structure.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene foam insulation, HBCD has a different mechanism of action and environmental impact.
Decabromodiphenyl ether (DecaBDE): Used in various applications but has faced regulatory restrictions due to environmental concerns.
This compound is unique due to its specific molecular structure, which provides a balance between high flame retardancy and stability in various applications.
Properties
CAS No. |
68299-27-4 |
|---|---|
Molecular Formula |
C14H4Br9ClO2 |
Molecular Weight |
958.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromo-6-chlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H4Br9ClO2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2 |
InChI Key |
IZPUDUNKMAMNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
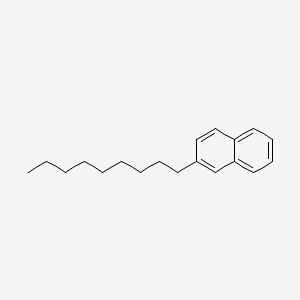
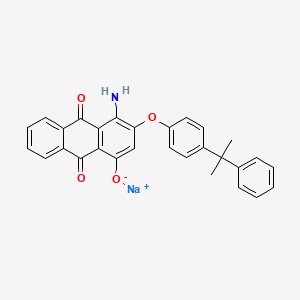
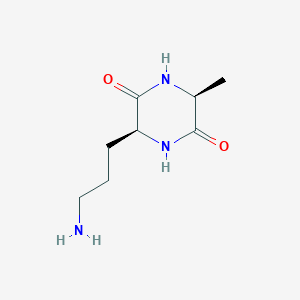

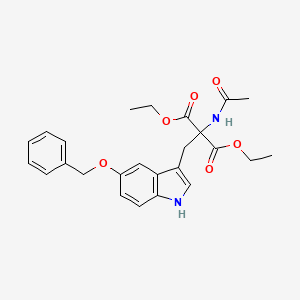

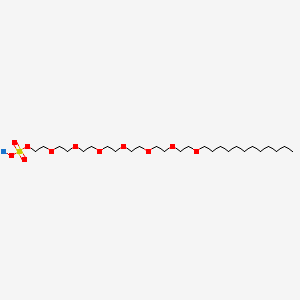
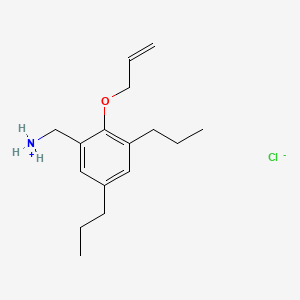
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
